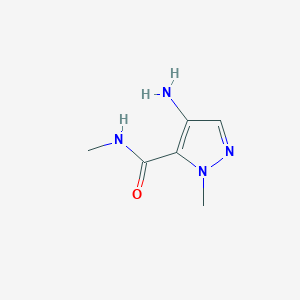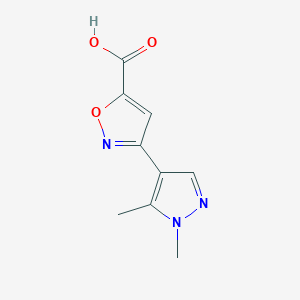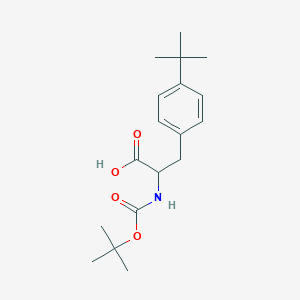
BOC-DL-4-tert-butyl-PHE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-DL-4-tert-butyl-PHE, also known as N-(tert-butoxycarbonyl)-4-tert-butylphenylalanine, is a derivative of phenylalanine. It is a protected amino acid commonly used in peptide synthesis. The tert-butyloxycarbonyl (BOC) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
作用机制
Target of Action
BOC-DL-4-tert-butyl-PHE is a complex compound with a specific target yet to be identified. It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive research and experimentation .
Mode of Action
It is known that the compound is a tert-butoxycarbonyl (boc) amino acid . Boc amino acids are commonly used in peptide synthesis for their role in protecting the amine functional group . The Boc group can be removed under acidic conditions, allowing for further reactions to occur .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and potential therapeutic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
BOC-DL-4-tert-butyl-PHE plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides through solid-phase peptide synthesis, where it serves as a protected amino acid. The tert-butoxycarbonyl (BOC) group protects the amino group during the synthesis process and can be removed under acidic conditions to reveal the free amine. This compound’s interactions with enzymes such as proteases and peptidases are crucial for its incorporation into peptides and subsequent biochemical applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. When incorporated into peptides, it can affect the peptides’ stability, folding, and interactions with cellular receptors. This compound’s presence in peptides can modulate cell signaling pathways by altering the binding affinity and specificity of the peptides to their target receptors. Additionally, this compound can impact gene expression by influencing the stability and activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The tert-butyl group provides steric hindrance, which can influence the binding interactions with enzymes and other proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit proteases by blocking the active site or activate enzymes by inducing conformational changes. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be incorporated into peptides without causing significant toxicity or adverse effects. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds and processing peptides. Additionally, this compound can affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in amino acid metabolism. The presence of the tert-butyl group can also impact the compound’s metabolic stability and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and steric hindrance. These factors can affect its accumulation and localization within cells, impacting its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound can be localized to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its activity and function within cells, as it determines the specific biochemical pathways and processes it can influence .
准备方法
Synthetic Routes and Reaction Conditions
BOC-DL-4-tert-butyl-PHE is synthesized by reacting 4-tert-butylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography .
化学反应分析
Types of Reactions
BOC-DL-4-tert-butyl-PHE undergoes several types of chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC or EDC in the presence of a base like N-methylmorpholine (NMM) or DMAP.
Major Products Formed
Deprotection: 4-tert-butylphenylalanine and carbon dioxide.
Coupling: Peptides with this compound as a residue.
科学研究应用
BOC-DL-4-tert-butyl-PHE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as a precursor in the development of peptide-based drugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for therapeutic and diagnostic purposes.
相似化合物的比较
BOC-DL-4-tert-butyl-PHE is similar to other BOC-protected amino acids like BOC-L-phenylalanine and BOC-D-phenylalanine. its unique tert-butyl group on the phenyl ring provides steric hindrance, which can influence the reactivity and selectivity in peptide synthesis . Other similar compounds include:
BOC-L-phenylalanine: Lacks the tert-butyl group on the phenyl ring.
BOC-D-phenylalanine: The D-enantiomer of phenylalanine.
This compound stands out due to its specific steric properties, making it valuable in certain synthetic applications where selectivity is crucial .
属性
IUPAC Name |
3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQIBYYDHXJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

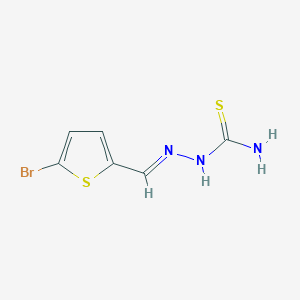

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)


![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)
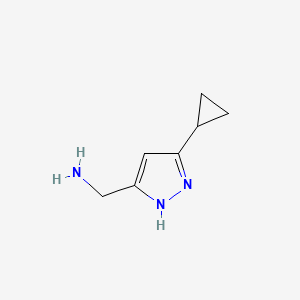

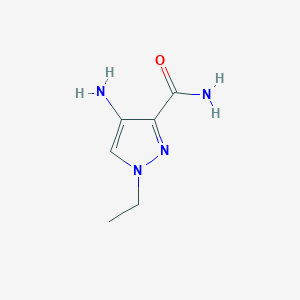
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)
